molecular formula C₁₀H₁₁D₃FNO B1157230 4-Fluoroephedrine-d3

4-Fluoroephedrine-d3

Cat. No.: B1157230
M. Wt: 186.24
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoroephedrine-d3 is a deuterated analog of 4-fluoroephedrine, a fluorinated derivative of the classical sympathomimetic amine ephedrine. The compound features a fluorine atom at the para position of the benzene ring and three deuterium atoms (d3) replacing hydrogens, likely in the methyl group of the ethylamine side chain . While the non-deuterated form, 4-fluoroephedrine (CAS 63009-92-7), and its hydrochloride salt (CAS 322-25-8) are well-documented, the deuterated variant (this compound) lacks a registered CAS number, suggesting it is a newer compound primarily used as an analytical reference standard or metabolic tracer . The incorporation of deuterium enhances metabolic stability and reduces kinetic isotope effects, making it valuable for pharmacokinetic studies and mass spectrometry (MS)-based quantification .

Properties

Molecular Formula

C₁₀H₁₁D₃FNO

Molecular Weight

186.24

Synonyms

4-Fluoro-α-[1-(methylamino)ethyl]benzenemethanol-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ephedrine Derivatives

Compound Name Substituent(s) Position Deuterated CAS Number Key Characteristics
This compound F 4 Yes (d3) N/A Enhanced metabolic stability; MS tracer
3-Fluoroephedrine-d3 F 3 Yes (d3) 1797832-57-5 Meta-fluorination alters receptor affinity
4-Fluoroephedrine F 4 No 63009-92-7 Parent compound; adrenergic activity
(1R,2R)-(-)-Chloropseudoephedrine HCl Cl - No N/A Chlorine increases lipophilicity; stereospecific activity
[2H3]-4-Methyl ephedrine HCl CH₃ 4 Yes (d3) 27465-53-8 (unlabeled) Methyl group enhances CNS penetration

Key Observations

Substituent Effects :

  • Fluorine vs. Chlorine : Fluorine’s high electronegativity and small atomic radius enhance binding to adrenergic receptors compared to bulkier chlorine in chloropseudoephedrine .
  • Positional Isomerism : this compound (para-substituted) likely exhibits distinct receptor-binding kinetics compared to 3-fluoroephedrine-d3 (meta-substituted), where steric hindrance may reduce efficacy .

Isotopic Labeling :

  • Deuterated analogs (e.g., this compound and 3-fluoroephedrine-d3) are critical for avoiding interference in MS analyses due to their distinct mass shifts .

Research and Application Gaps

However, inferences can be made:

  • Analytical Utility : The deuterated form’s primary use is likely as an internal standard for quantifying 4-fluoroephedrine in biological matrices .
  • Metabolic Stability: Deuterium substitution may prolong half-life compared to non-deuterated analogs, akin to [2H3]-4-methyl ephedrine .
  • Receptor Binding : Para-fluorination in ephedrine derivatives is associated with increased α-adrenergic receptor selectivity, though this remains untested for this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.